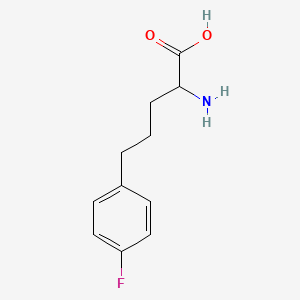

2-Amino-5-(4-fluorophenyl)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-amino-5-(4-fluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H14FNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15) |

InChI Key |

DKLQJCHDBKOFHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(C(=O)O)N)F |

Origin of Product |

United States |

19f for Nuclear Magnetic Resonance Nmr Spectroscopy:the Stable Isotope Fluorine 19 19f is an Excellent Nucleus for Nmr Studies Due to Its 100% Natural Abundance and High Sensitivity. Incorporating a 19f Labeled Amino Acid Like 2 Amino 5 4 Fluorophenyl Pentanoic Acid into a Biological System Allows Researchers to Use 19f Nmr to Study Protein Structure, Dynamics, and Interactions Without Interference from the Complex Background Signals Present in Standard Proton 1h Nmr.nih.govit Can Serve As a Non Perturbative Reporter Group to Probe Molecular Interactions and Conformational Changes in Real Time.nih.gov

The table below outlines the potential applications of 2-Amino-5-(4-fluorophenyl)pentanoic acid as a biochemical probe.

| Application Area | Technique | Rationale |

| Oncologic Imaging | PET | Labeled with 18F, it can be used to visualize tumors that overexpress System L transporters, indicating regions of high metabolic activity. |

| Drug Development | 19F NMR | Can be used in screening assays to identify and characterize small molecule inhibitors that bind to a target protein near the site of the fluorine probe. nih.gov |

| Protein Science | 19F NMR | When incorporated into a protein, it provides a sensitive handle to monitor protein folding, stability, and conformational changes upon ligand binding. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "2-Amino-5-(4-fluorophenyl)pentanoic acid". By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C), a detailed molecular map can be constructed.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For "this compound," the spectrum would exhibit characteristic signals for the aromatic protons on the fluorophenyl ring, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons of the pentanoic acid chain, and the amine protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.3 ppm) due to coupling with each other and with the fluorine atom. The α-proton would be a multiplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons. The aliphatic methylene protons would resonate as multiplets in the upfield region (δ 1.5-2.7 ppm). The amine (NH₂) and carboxylic acid (COOH) protons are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹⁹F-NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. huji.ac.ilalfa-chemistry.com For "this compound," a single signal, likely a multiplet due to coupling with the ortho-protons of the phenyl ring, is expected. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom. alfa-chemistry.comcolorado.edu Based on data for similar aromatic fluorine compounds, the chemical shift would be anticipated in the range of -110 to -120 ppm relative to a standard like CFCl₃. colorado.edu For instance, the ¹⁹F NMR chemical shift for the structurally related (S)-2-amino-4-fluoro-pent-4-enoic acid has been reported, providing a useful reference point. lehigh.edu

¹³C-NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of "this compound" would show distinct signals for the carboxyl carbon (δ 170-180 ppm), the aromatic carbons (δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant), the α-carbon (δ 50-60 ppm), and the aliphatic methylene carbons (δ 20-40 ppm). scribd.commdpi.com The specific chemical shifts and coupling constants provide definitive evidence for the carbon skeleton of the molecule. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.3 | m | Aromatic protons |

| ¹H | ~3.5-4.0 | m | α-CH |

| ¹H | ~1.5-2.7 | m | Aliphatic CH₂ |

| ¹⁹F | ~ -110 to -120 | m | Ar-F |

| ¹³C | ~170-180 | s | COOH |

| ¹³C | ~115-165 (with C-F coupling) | m | Aromatic carbons |

| ¹³C | ~50-60 | d | α-C |

| ¹³C | ~20-40 | t | Aliphatic carbons |

Mass Spectrometry (MS) for Molecular Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the confirmation of the molecular weight of "this compound" and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Various ionization techniques and mass analyzers can be coupled with separation methods for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For "this compound," reversed-phase HPLC can be used to separate the compound from any impurities, followed by detection using an electrospray ionization (ESI) source. nih.govrestek.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the elemental formula. LC-MS is also invaluable for quantitative analysis, for example, in determining the concentration of the compound in biological matrices. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of amino acids, direct analysis by GC-MS is challenging. sigmaaldrich.comthermofisher.com Therefore, derivatization is a necessary step to convert "this compound" into a more volatile and thermally stable compound. sigmaaldrich.commdpi.comnih.gov Common derivatization strategies include silylation, for instance with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation followed by esterification. thermofisher.comnih.gov After derivatization, the compound can be separated on a suitable GC column and detected by the mass spectrometer. The resulting mass spectrum will show characteristic fragmentation patterns of the derivative, which can be used for structural confirmation and quantification. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry is another powerful technique for the analysis of charged species like amino acids. The high separation efficiency of capillary electrophoresis, coupled with the sensitive and selective detection by mass spectrometry, allows for the analysis of complex mixtures. This technique can be particularly useful for the enantiomeric separation of chiral amino acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its various functional moieties. mdpi.com The carboxylic acid group would exhibit a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

|---|---|---|

| Carboxylic Acid (O-H) | 2500-3300 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1700-1725 | Stretching |

| Amine (N-H) | 3300-3500 | Stretching |

| Aromatic (C-H) | >3000 | Stretching |

| Aromatic (C=C) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing the purity of the compound. researchgate.netpensoft.net In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net The compound would be detected using a UV detector, typically at a wavelength where the phenyl group absorbs, or by a mass spectrometer as in LC-MS. The purity is determined by integrating the peak area of the main compound and any impurities present in the chromatogram. A well-developed HPLC method can also be scaled up for the preparative purification of the compound. For instance, a study on a related compound utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3 for analysis. researchgate.netpensoft.net

Table 3: General RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with buffer or acid modifier |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of amino acids and their derivatives. For a novel compound like this compound, HPLC would be instrumental in determining its purity, and for separating its enantiomers if a chiral stationary phase is employed. A typical HPLC analysis would involve the use of a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The inclusion of the fluorophenyl group would likely influence its retention characteristics, potentially requiring optimization of the mobile phase composition and gradient. Detection would typically be achieved using a UV detector, as the phenyl group provides a chromophore. However, without specific studies on this compound, no precise conditions or retention times can be reported.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and cost-effective method for monitoring reaction progress, assessing purity, and identifying compounds. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase. A variety of mobile phase systems, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or acetic acid), could be employed to achieve separation. Visualization of the amino acid spot would necessitate the use of a staining agent, most commonly ninhydrin, which reacts with the primary amine to produce a characteristic purple color. The presence of the fluorophenyl moiety might also allow for visualization under UV light. The retention factor (Rf) would be a key parameter for its identification in a given solvent system, but no such data has been published.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational preferences. For a chiral molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical step. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the spatial arrangement of the atoms. This would confirm the absolute configuration (R or S) at the chiral center and reveal the preferred conformation of the pentanoic acid chain and the orientation of the 4-fluorophenyl group. Such information is vital for understanding its biological activity and interaction with target proteins. Unfortunately, no crystallographic data for this specific compound has been deposited in the Cambridge Structural Database or reported in the literature.

Biochemical Interaction Studies: Molecular Targets and Mechanisms

Investigation of Enzyme-Ligand Interactions

While direct and extensive enzyme inhibition data for 2-Amino-5-(4-fluorophenyl)pentanoic acid is not prominently available in the public domain, research on structurally related compounds provides insights into its potential enzyme-ligand interactions.

Binding Affinity Determination

Specific binding affinity constants such as Kᵢ or IC₅₀ values for this compound with various enzymes are not well-documented in publicly accessible literature. The focus of research has been more on its role as a transport substrate analog rather than a direct enzyme inhibitor.

However, studies on similar amino acid analogs highlight the importance of the molecular structure in determining binding affinity to target proteins. For instance, the development of inhibitors for the glutamine transporter ASCT2, such as the series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, demonstrates that modifications to the amino acid scaffold can lead to potent and selective binding. One such inhibitor, V-9302, emerged from this series as a highly potent inhibitor of glutamine uptake.

Enzyme Inhibition Kinetics and Mechanism

Direct studies detailing the enzyme inhibition kinetics and mechanism of this compound are scarce. However, the broader class of amino acid analogs to which it belongs has been investigated for their inhibitory effects on specific transporters that function with enzyme-like kinetics.

For example, V-9302, a competitive small-molecule antagonist of transmembrane glutamine flux, potently targets the amino acid transporter ASCT2. It inhibits ASCT2-mediated glutamine uptake in human cells with a concentration-dependent effect, showing a significant improvement in potency over other known inhibitors. This competitive inhibition suggests that these analogs bind to the same site as the natural substrate, in this case, glutamine.

Inhibitory Activity of ASCT2 Inhibitors

| Compound | Target | IC₅₀ | Cell Line |

|---|---|---|---|

| V-9302 | ASCT2-mediated glutamine uptake | 9.6 µM | Human cells |

Substrate Mimicry and Analog Development

The development of analogs based on the structure of amino acids is a key strategy for targeting amino acid metabolic pathways. This compound itself can be considered a substrate mimic, and its structural backbone has been a foundation for developing more potent and specific inhibitors.

A notable example is the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as novel inhibitors of ASCT2-mediated glutamine accumulation. These compounds were designed to mimic glutamine and thereby block its transport. This research led to the identification of leads with significantly improved potency, representing a substantial advancement in the pharmacological inhibition of ASCT2.

Another relevant analog, 2-amino-5-(4-[¹⁸F]fluorophenyl)pent-4-ynoic acid ([(¹⁸F]FPhPA), was synthesized and evaluated as a novel amino acid radiotracer for oncologic imaging. The study of its cellular uptake mechanisms revealed that it utilizes amino acid transporters, reinforcing the concept of substrate mimicry.

Receptor Interaction Profiling and Modulatory Effects

Direct evidence of this compound binding to and modulating specific neurotransmitter receptors is limited. However, research on related structures provides a context for potential interactions. For instance, complex derivatives of aminothiazoles containing a fluorophenyl group have been shown to act as antagonists at dopamine (B1211576) D4 and serotonin (B10506) 5-HT2A receptors. While these are not direct interactions of the parent compound, they illustrate that the fluorophenylpentanoic acid scaffold can be incorporated into molecules with significant receptor activity.

Studies on Amino Acid Transporter Systems

The most significant area of research for this compound and its analogs is their interaction with amino acid transporter systems, which are crucial for cellular nutrient supply and are often upregulated in diseases like cancer.

Na⁺-Dependent Transport Systems (e.g., ASC, ASCT2)

Studies have strongly implicated the sodium-dependent amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as SLC1A5, as a key target for fluorophenyl-containing amino acid analogs. ASCT2 is a primary transporter of neutral amino acids, including glutamine, and is a target of interest in oncology due to its role in supporting the metabolic demands of cancer cells.

Research on the radiolabeled analog L-[(¹⁸F]FPhPA demonstrated that its uptake into cancer cells is significantly inhibited by known substrates of the ASC and L transport systems. Specifically, competition studies suggested that Na⁺-dependent system ASC, particularly the ASCT2 subtype, and the Na⁺-independent system L are the primary transporters for [(¹⁸F]FPhPA. This indicates that this compound likely interacts with and is transported by these systems.

Furthermore, the development of V-9302 as a potent and selective competitive antagonist of ASCT2 underscores the importance of this transporter as a molecular target for this class of compounds. Pharmacological blockade of ASCT2 with V-9302 has been shown to reduce cancer cell growth and proliferation in preclinical models.

Inhibition of L-[(¹⁸F]FPhPA Uptake in EMT6 Cells by Amino Acids

| Inhibitor (1 mM) | Inhibition of Uptake (%) |

|---|---|

| L-Alanine | 65.8 ± 3.4 |

| L-Serine | 73.1 ± 1.8 |

| L-Cysteine | 66.5 ± 2.6 |

| L-Glutamine | 81.6 ± 1.5 |

| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | 61.2 ± 3.1 |

| N-(methylamino)isobutyric acid (MeAIB) | 12.1 ± 7.2 |

Data from a study on a structurally similar compound, L-[(¹⁸F]FPhPA, indicating the involvement of specific amino acid transport systems.

Na+-Independent Transport Systems (e.g., System L)

The transport of this compound into cells is primarily mediated by Na+-independent amino acid transport systems. Among these, System L is of particular importance due to its affinity for large, neutral amino acids, including aromatic and branched-chain variants. System L is a family of heterodimeric amino acid transporters, with L-type amino acid transporter 1 (LAT1) being a prominent member. LAT1 is an antiporter, exchanging an extracellular amino acid for an intracellular one, thereby harmonizing the intracellular concentrations of various amino acids.

Structurally, this compound is an analogue of phenylalanine, a natural substrate for System L. The presence of the 4-fluorophenyl group mimics the aromatic side chain of phenylalanine, allowing it to be recognized and transported by these carriers. Research on similar fluorinated aromatic amino acids demonstrates that they are effective substrates for System L. This transport is crucial for their biological activity, as it facilitates their entry into target cells. The efficiency of this transport often correlates with the biological effects observed, such as cytostatic activity in cancer cells, which frequently overexpress LAT1 to meet their high demand for essential amino acids.

The table below summarizes the key characteristics of major Na+-independent amino acid transport systems relevant to the uptake of large neutral amino acids.

| Transport System | Key Substrates | Driving Force | Primary Function |

| System L | Large neutral amino acids (e.g., Leucine (B10760876), Phenylalanine, Tryptophan), Thyroid hormones, Steroids | Obligatory exchange (antiporter) | Cellular uptake of essential amino acids for protein synthesis and metabolism |

| System y+L | Cationic amino acids (e.g., Lysine, Arginine), Neutral amino acids in the presence of Na+ | Exchange and Na+-dependent co-transport | Uptake of cationic and neutral amino acids |

| System T | Aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine) | Na+ and Cl- independent facilitated diffusion | Transport of aromatic amino acids, particularly in specialized tissues |

Cellular Uptake and Efflux Mechanisms

The cellular accumulation of this compound is a balance between its uptake and efflux.

Uptake: The primary mechanism for the cellular uptake of this compound is facilitated diffusion via amino acid transporters, most notably System L (LAT1). This process does not require direct energy from ATP hydrolysis but relies on the concentration gradients of its substrates. Given that cancer cells often have a high intracellular concentration of certain amino acids (like glutamine), these can be exchanged for extracellular this compound, leading to its accumulation inside the cell. Studies on other fluorinated amino acids have shown that this active transport can lead to intracellular concentrations that are significantly higher than the extracellular environment.

Efflux: While specific efflux transporters for this compound have not been extensively characterized, cells possess a range of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter superfamily, that can export xenobiotics and metabolic byproducts. It is plausible that if this compound is not utilized or incorporated, it could be recognized and exported by such pumps. The net intracellular concentration, which dictates its biological activity, is therefore determined by the interplay between the rates of uptake through transporters like LAT1 and potential efflux mechanisms.

Mechanisms of Action at the Cellular and Subcellular Level

As an analogue of the essential amino acid phenylalanine, this compound can exert its effects through several potential mechanisms at the cellular and subcellular levels:

Competitive Inhibition of Amino Acid Transport: By acting as a substrate for System L, it can competitively inhibit the uptake of natural amino acids like leucine and phenylalanine. This can disrupt cellular amino acid homeostasis, leading to stress responses and the inhibition of protein synthesis, which is particularly detrimental to rapidly proliferating cells like cancer cells.

Disruption of Protein Synthesis: If recognized by aminoacyl-tRNA synthetases, this compound could be mistakenly incorporated into newly synthesized proteins in place of phenylalanine. The presence of the fluorine atom, with its high electronegativity, can alter the structure, folding, and function of these proteins, leading to a proteotoxic stress response and potential cell cycle arrest or apoptosis.

Metabolic Perturbation: Amino acids are not only building blocks for proteins but also precursors for other essential molecules and participants in energy metabolism. By competing with natural amino acids, this analogue could interfere with metabolic pathways that depend on phenylalanine, although this is a less characterized mechanism.

Use as Biochemical Probes in Cellular Systems

The unique properties of fluorinated compounds make them valuable as biochemical probes. The fluorine atom offers several advantages for research applications.

Metabolic Fate and Pathway Investigations in Vitro

Identification of Phase I Metabolites (e.g., Oxidation, Reduction)

Phase I metabolism introduces or exposes functional groups on a parent compound, often through oxidation, reduction, or hydrolysis. For 2-Amino-5-(4-fluorophenyl)pentanoic acid, oxidative metabolism is a likely pathway. The primary aim of these investigations is to identify metabolites resulting from these reactions. High-pressure liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique used to detect and characterize these metabolic products.

Potential Phase I metabolic reactions for this compound could include hydroxylation of the aromatic ring or oxidation at the pentanoic acid side chain. The presence of a fluorine atom on the phenyl ring may influence the position of hydroxylation due to its electronic effects.

Table 1: Hypothetical Phase I Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Detection Method |

|---|---|---|---|

| M1 | Hydroxylated aromatic ring | +16 Da | LC-MS/MS |

| M2 | Oxidized pentanoic acid side chain | +16 Da | LC-MS/MS |

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. nih.govnih.govupol.cz Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway. nih.govnih.govupol.cz For this compound, the carboxylic acid and amino groups are potential sites for glucuronide conjugation.

The identification of these conjugates is typically performed using techniques like LC-MS/MS, which can detect the characteristic mass shift associated with the addition of a glucuronic acid moiety (+176 Da).

Table 2: Potential Phase II Metabolites of this compound

| Metabolite ID | Proposed Conjugate | Site of Conjugation | Detection Method |

|---|---|---|---|

| M4 | Glucuronide conjugate | Carboxylic acid group | LC-MS/MS |

| M5 | Glucuronide conjugate | Amino group | LC-MS/MS |

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, UGT Enzymes)

Identifying the specific enzymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes is the most important group of Phase I drug-metabolizing enzymes. nih.govnih.govmdpi.com To identify the specific CYP isoforms involved in the oxidation of this compound, recombinant human CYP enzymes are often used. By incubating the compound with individual CYP isoforms, the contribution of each enzyme to its metabolism can be determined. Major isoforms typically screened include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govmdpi.com

UDP-Glucuronosyltransferase (UGT) Enzymes: UGTs are the primary enzymes responsible for glucuronidation. nih.govupol.czebmconsult.com Similar to CYP phenotyping, recombinant UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) can be used to identify the specific enzymes that conjugate this compound or its metabolites. nih.govebmconsult.com

Table 3: Enzyme Phenotyping Summary for the Metabolism of this compound

| Metabolic Pathway | Primary Enzymes Involved | Method of Determination |

|---|---|---|

| Phase I (Oxidation) | CYP3A4, CYP2C9 | Incubation with recombinant human CYP isoforms |

In vitro Hepatic Microsomal Assays and Hepatocyte Incubations

In vitro systems using human liver preparations are standard tools for metabolic studies.

Hepatic Microsomal Assays: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and UGT enzymes. mercell.comnih.gov These assays are used to determine the metabolic stability of a compound and to identify its metabolites. mercell.comnuvisan.com The compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), and the rate of disappearance of the parent compound is measured over time to calculate parameters like intrinsic clearance. mercell.comnuvisan.com

Hepatocyte Incubations: Hepatocytes, the main cells of the liver, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. nih.govnuvisan.comnih.gov Incubations with primary human hepatocytes can provide a more comprehensive picture of a compound's metabolism, including the interplay between different metabolic pathways and the potential for cellular uptake and efflux. nuvisan.comnih.gov

Table 4: Comparative Metabolic Stability in Human Liver Microsomes and Hepatocytes

| In vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Liver Microsomes | 45 | 15.4 |

Comparative Metabolic Profiling with Structural Analogs

Comparing the metabolic profile of this compound with its structural analogs can provide valuable insights into structure-metabolism relationships. For instance, comparing its metabolism to an analog without the fluorine substitution could reveal the influence of this halogen on the rate and sites of metabolism. Similarly, comparing it to analogs with different chain lengths of the pentanoic acid could elucidate the role of the side chain in metabolic stability. This approach helps in understanding which structural motifs are more susceptible to metabolism and can guide the design of new compounds with improved metabolic properties.

Table 5: Hypothetical Comparative Metabolism of this compound and a Non-fluorinated Analog

| Compound | Major Phase I Metabolite | Major Phase II Conjugate | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|

| This compound | Aromatic hydroxylation | Carboxylic acid glucuronide | 15.4 |

Applications in Advanced Chemical Biology Research and Methodological Development

Development of Non-Canonical Amino Acid Tools for Protein Engineering

The selective incorporation of unnatural or non-canonical amino acids (ncAAs) into proteins is a powerful strategy for probing and engineering protein function. nih.gov Fluorinated amino acids, in particular, have emerged as highly effective building blocks for creating proteins with enhanced stability or novel interaction capabilities. nih.gov 2-Amino-5-(4-fluorophenyl)pentanoic acid serves as such a building block, enabling detailed exploration of protein science.

Genetic Code Expansion Technologies

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of ncAAs into proteins within living cells. ualberta.canih.gov This methodology requires the engineering of the cell's translational machinery, specifically by introducing an orthogonal aminoacyl-tRNA synthetase (O-RS) and an orthogonal tRNA (O-tRNA) pair. ualberta.ca The O-RS is evolved to exclusively recognize a specific ncAA, such as this compound, and charge it onto the O-tRNA. google.com This O-tRNA is engineered to recognize a unique codon, often a stop codon like UAG (amber), that has been inserted at a specific site in the gene of interest. ualberta.camdpi.com

This process effectively expands the genetic alphabet beyond the canonical 20 amino acids, allowing for the creation of proteins with novel functionalities. nih.govnih.gov The development of such systems in both prokaryotic and eukaryotic organisms, including Saccharomyces cerevisiae, has demonstrated the broad applicability of this technology for incorporating a wide variety of ncAAs. ualberta.cagoogle.com The ability to introduce fluorinated residues like this compound provides a powerful tool for creating proteins with tailored properties. chemistryviews.org

Site-Specific Incorporation for Protein Structure-Function Studies

The site-specific insertion of this compound into a protein's primary sequence allows researchers to conduct high-precision structure-function studies. broadpharm.comnih.gov The fluorine atom serves as a sensitive biophysical probe. Its unique NMR spectroscopic signature (¹⁹F-NMR) allows for the monitoring of the local environment within a protein without interference from the background signals of the protein itself. This enables detailed analysis of:

Protein folding and conformational changes.

Ligand binding events.

Protein-protein interactions.

By replacing a natural amino acid with this fluorinated analog, scientists can assess the role of specific side chains in maintaining protein structure and mediating biological activity. The steric and electronic perturbations introduced by the fluorophenyl group can reveal critical information about an active site's topology or an interaction interface. nih.gov This approach has been instrumental in dissecting the molecular basis of enzyme catalysis and signal transduction.

| Research Application | Technique | Information Gained |

| Protein Stability Analysis | Circular Dichroism, ¹⁹F-NMR | Quantifies changes in protein stability and folding dynamics upon ncAA incorporation. nih.gov |

| Enzyme Mechanism Probes | Kinetic Assays, ¹⁹F-NMR | Elucidates the role of specific residues in catalysis by observing environmental changes. |

| Interaction Mapping | ¹⁹F-NMR, X-ray Crystallography | Identifies and characterizes binding interfaces and conformational shifts upon binding. |

Rational Design of Peptidomimetics and Peptide Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Non-canonical amino acids are crucial building blocks in this field. nih.gov Incorporating this compound into a peptide sequence can confer desirable attributes. The fluorophenyl group can introduce favorable hydrophobic or aromatic interactions with a target receptor while the fluorine atom can modulate the electronic properties and binding affinity. Furthermore, the non-natural side chain can provide steric hindrance that protects the peptide backbone from cleavage by proteases, thereby extending its biological half-life. nih.gov

Development of Analytical Probes for Biological Systems

The fluorine atom in this compound makes it an excellent moiety for creating analytical probes. When a radioactive isotope of fluorine, ¹⁸F, is used, the resulting compound can serve as a tracer for Positron Emission Tomography (PET) imaging. A structurally related compound, 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA), has been synthesized and evaluated as a novel amino acid radiotracer for oncologic imaging. nih.gov This tracer showed significant uptake in tumor cells, demonstrating its potential for visualizing cancer and monitoring the activity of specific amino acid transporters, such as systems ASC and L, which are often upregulated in cancer. nih.gov The development of such probes is critical for non-invasive diagnosis and for understanding the metabolic state of biological systems in real-time. nih.gov

Utilization in Structure-Activity Relationship (SAR) Studies for Compound Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's activity and properties by systematically modifying its chemical structure. nih.govnih.gov this compound and its analogs are valuable components in SAR studies. By synthesizing a series of related molecules where the fluoro-substituted phenylpentanoic acid moiety is varied, researchers can systematically probe the impact of specific structural features on biological activity.

For example, in the optimization of a receptor antagonist, chemists might synthesize analogs with the fluorine at different positions (ortho, meta, para), replace it with other halogens (Cl, Br), or modify the pentanoic acid chain. nih.govkci.go.kr This systematic approach allows for the mapping of the target's binding pocket and the identification of key interactions that govern potency and selectivity. ncku.edu.tw

| Modification Site | Example Variation | Purpose of SAR Study |

| Phenyl Ring Substitution | Shifting fluorine from para to ortho/meta position | To determine the optimal position for halogen bonding or electronic effects. nih.gov |

| Halogen Identity | Replacing Fluorine with Chlorine or Bromine | To probe the effect of atom size and electronegativity on binding affinity. sigmaaldrich.com |

| Aliphatic Chain | Shortening or lengthening the pentanoic acid chain | To optimize the spatial orientation of the pharmacophore within the binding site. |

| Amino Group | Acylation or alkylation | To assess the importance of the primary amine for activity and modify solubility. |

Role as Building Blocks in Complex Organic Molecule Synthesis

Beyond its direct use in peptides and probes, this compound serves as a versatile chiral building block for the synthesis of more complex organic molecules. chemicalbook.com Its bifunctional nature, possessing both an amine and a carboxylic acid, allows it to be readily incorporated into larger scaffolds through standard peptide coupling or other derivatization reactions. libretexts.org The fluorophenyl group provides a site for further chemical modification, such as cross-coupling reactions, while the stereocenter at the alpha-carbon can be used to induce chirality in subsequent synthetic steps. Its use as a starting material is crucial for accessing novel chemical entities with potential applications in materials science and medicinal chemistry. chemistryviews.orgresearchgate.net

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of a ligand, such as 2-Amino-5-(4-fluorophenyl)pentanoic acid, with a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, potential targets could include amino acid transporters or enzymes for which it might act as a substrate or inhibitor. For instance, studies on phenylalanine analogs have investigated their interaction with the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in cancer cells. nih.gov Docking studies of this compound into the binding site of a transporter like LAT1 would involve predicting its binding pose and estimating the binding energy. The 4-fluorophenyl group would likely engage in hydrophobic and halogen-π interactions with nonpolar residues in the binding pocket, such as leucine (B10760876), methionine, and phenylalanine. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior and stability of the predicted ligand-receptor complex over time. mdpi.com An MD simulation would track the movements of the ligand and the protein atoms, providing a more realistic picture of the binding interactions in a solvated environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability, the radius of gyration (Rg) to evaluate the compactness of the complex, and the number of hydrogen bonds formed between the ligand and the protein. mdpi.com These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes within the binding site.

Table 1: Illustrative Molecular Docking and MD Simulation Data for this compound with a Hypothetical Transporter

| Parameter | Value | Description |

| Molecular Docking | ||

| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicted free energy of binding. |

| Key Interacting Residues | PHE252, LEU385, ILE401 | Amino acids in the binding pocket forming significant interactions. |

| Interaction Types | Hydrophobic, π-π stacking | Nature of the chemical interactions between the ligand and the receptor. |

| Molecular Dynamics | ||

| RMSD of Ligand | 1.2 Å | Root-mean-square deviation of the ligand's atomic positions over a 100 ns simulation, indicating stability. |

| Hydrogen Bonds | 2-3 | Average number of hydrogen bonds maintained between the ligand and protein during the simulation. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular orbitals, and reactivity of a molecule. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's intrinsic properties.

For this compound, DFT calculations can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the carboxylic acid group and the fluorine atom, indicating their potential to interact with electrophiles or form hydrogen bonds. Positive potential (blue regions) would be expected around the amino group.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Predictive Modeling of Metabolic Transformations

In silico tools for metabolism prediction are used to forecast the potential biotransformations a compound may undergo in the body. nih.gov These tools typically use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. For a novel compound like this compound, these predictions are valuable for anticipating its metabolic fate and identifying potential metabolites.

The primary sites of metabolism are often predicted based on the reactivity of different parts of the molecule. For this compound, likely metabolic transformations would involve both the amino acid backbone and the fluorophenyl ring.

Common Phase I metabolic reactions for amino acids include deamination and decarboxylation. The aromatic ring could undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom might influence the position and likelihood of this reaction. Phase II reactions would likely involve conjugation of the amino or carboxylic acid groups, for example, through glucuronidation or sulfation.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Product | Enzyme Family |

| Phase I | ||

| Aromatic Hydroxylation | 2-Amino-5-(4-fluoro-3-hydroxyphenyl)pentanoic acid | Cytochrome P450 |

| Oxidative Deamination | 5-(4-fluorophenyl)-2-oxopentanoic acid | Amino Acid Oxidase |

| Phase II | ||

| N-Acetylation | 2-Acetamido-5-(4-fluorophenyl)pentanoic acid | N-acetyltransferase |

| Glucuronidation | This compound glucuronide | UGTs |

Conformation Analysis and Stereochemical Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a flexible molecule like this compound. The stereochemistry of the chiral center at the alpha-carbon is also a critical determinant of its biological function.

Conformation Analysis: The flexibility of the pentanoic acid chain and the rotation around the bond connecting it to the phenyl ring allow for numerous possible conformations. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. acs.org The relative energies of these conformers can be calculated using quantum mechanical methods. These studies often reveal that specific intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups, stabilize certain conformations. acs.org

Stereochemical Predictions: this compound possesses a stereocenter at the alpha-carbon, meaning it can exist as two enantiomers, (S) and (R). It is well-established that the stereochemistry of amino acids is crucial for their interaction with biological targets, which are themselves chiral. For example, amino acid transporters often exhibit high stereoselectivity. Computational models can help predict which enantiomer is more likely to be biologically active by comparing their docking scores and the stability of their complexes with a target protein. A hard-sphere plus stereochemical constraint model, for example, can be used to predict the allowed side-chain dihedral angles for each enantiomer, which can then be correlated with their ability to fit into a specific binding site. nih.gov

Table 4: Predicted Relative Energies of Key Conformers of (S)-2-Amino-5-(4-fluorophenyl)pentanoic acid

| Conformer | Dihedral Angles (χ1, χ2, χ3) | Relative Energy (kcal/mol) | Key Feature |

| 1 | 60°, 180°, 90° | 0.00 | Extended side chain |

| 2 | -60°, 180°, 90° | 0.85 | Folded side chain |

| 3 | 180°, 60°, 90° | 1.50 | Alternative folded conformation |

Future Directions and Emerging Research Avenues

Integration with Omics Technologies for Systems-Level Understanding

To fully elucidate the biological role and potential applications of 2-Amino-5-(4-fluorophenyl)pentanoic acid, its effects must be studied at a systemic level. The integration of various "omics" technologies provides a powerful approach to achieve a comprehensive understanding of how this compound interacts with and influences complex biological systems. mdpi.com Omics technologies have revolutionized the characterization of food products of animal origin by offering a deep molecular insight into their composition and quality. mdpi.com

Genomics and Transcriptomics: These technologies can be employed to identify genetic and transcriptional changes in cells or organisms exposed to the compound. For instance, DNA microarrays or RNA-sequencing could reveal the upregulation or downregulation of specific genes involved in metabolic pathways, stress responses, or signaling cascades, hinting at the compound's mechanism of action. Genomic tools are fundamental in identifying genes linked to specific traits. mdpi.com

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify direct protein targets of this compound or downstream proteins whose expression levels are altered. Techniques such as affinity chromatography-mass spectrometry could potentially isolate binding partners, while quantitative proteomics would map out the broader impact on cellular protein landscapes.

Metabolomics: As an amino acid analogue, the compound is likely to intersect with various metabolic pathways. Metabolomics, the study of small molecules or metabolites, can trace the metabolic fate of this compound and identify perturbations in endogenous metabolite profiles. mdpi.com This could reveal, for example, if the compound is incorporated into peptides, acts as an enzyme inhibitor in amino acid metabolism, or alters central energy pathways. mdpi.comnih.gov

The integration of these omics datasets, often referred to as systems biology, can provide a holistic view of the compound's biological impact, moving beyond a single-target perspective to a network-level understanding. nih.gov

Novel Bioconjugation Strategies for Derivatization

Derivatization, or the chemical modification of a compound, is essential for creating probes to study biological function, enhancing properties, or linking it to other molecules. The structure of this compound offers multiple sites for chemical modification, including the primary amine and the carboxylic acid groups. semanticscholar.org

Novel bioconjugation strategies can be developed to create derivatives for specific applications. Amino acid bioconjugation has become a critical tool for linking molecular fragments to proteins and cells. nih.gov

Pre-column Derivatization for Analysis: Established reagents for amino acid analysis can be applied to create derivatives suitable for detection by HPLC or mass spectrometry. nih.gov These methods are crucial for pharmacokinetic studies and quantifying the compound in biological samples. nih.gov

Fluorogenic Derivatization: Reagents that become fluorescent upon reaction with the amino group can be used to create probes for cellular imaging or for use in fluorescence-based binding assays.

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the molecule would enable its use in "click chemistry" reactions. medchemexpress.com For example, derivatizing the amino group with an azide-containing linker would allow for the efficient and specific conjugation of the compound to alkyne-modified proteins, surfaces, or nanoparticles for a variety of applications. nih.govmedchemexpress.com

Protein and Peptide Incorporation: Strategies to incorporate the compound into peptides or proteins can be explored. This could involve using modified tRNA synthetases in cell-free expression systems or through solid-phase peptide synthesis. The resulting fluorinated peptides could have enhanced stability or unique binding properties. nih.gov

A variety of derivatization agents could be employed for these strategies, each with distinct reaction characteristics.

Interactive Table of Derivatization Reagents for Amino Acids

| Reagent | Abbreviation | Target Group | Detection Method | Key Features |

|---|---|---|---|---|

| 9-Fluorenyl methyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Rapid reaction, stable product, but potential for interference from hydrolysis by-products. nih.govcreative-proteomics.com |

| Ortho-Phthaldialdehyde | OPA | Primary Amines | Fluorescence | Forms stable and hydrophobic derivatives, often used with a thiol co-reagent like MPA. nih.gov |

| Dansyl Chloride | --- | Primary & Secondary Amines | Fluorescence, Mass Spec | A classic reagent for creating fluorescently labeled amino acid derivatives. nih.gov |

| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV | Forms stable derivatives under controlled conditions. creative-proteomics.com |

| Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | Fluorescence, UV | Reacts rapidly with amino acids, producing stable derivatives with minimal by-product interference. creative-proteomics.com |

Exploration of Unique Fluorine-Mediated Interactions

The fluorine atom is a key feature of this compound, and its unique properties are central to the compound's potential biological activity. alfa-chemistry.com The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which imparts high thermal and chemical stability to organofluorine compounds. taylorandfrancis.comwikipedia.org

Future research should focus on exploring the specific interactions mediated by the fluorine atom:

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to stronger binding interactions with biological targets like enzyme active sites or receptor pockets. numberanalytics.com These interactions can include favorable electrostatic interactions or the formation of non-canonical hydrogen bonds with protein backbones or side chains. numberanalytics.com

Metabolic Stability: The strength of the C-F bond makes the fluorophenyl group resistant to metabolic degradation, particularly oxidative reactions catalyzed by cytochrome P450 enzymes. alfa-chemistry.com This can prolong the biological half-life of the compound compared to its non-fluorinated counterpart.

Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule. nih.gov This conformational constraint can pre-organize the molecule into a bioactive shape, enhancing its affinity and selectivity for a specific target.

Lipophilicity Modulation: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability. alfa-chemistry.com This is a critical parameter for the development of biologically active compounds.

Development of High-Throughput Screening Assays for Biochemical Modulators

To discover the biological targets of this compound and to identify other molecules that might act on the same targets, the development of high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological process. nih.gov

Target-Based Assays: If a specific enzyme or receptor target is hypothesized or identified (e.g., through proteomics), an HTS assay can be designed around it. For example, if the compound is found to inhibit a particular amino acid-processing enzyme, an assay could be developed to screen for other inhibitors using a fluorescent or luminescent substrate that reports on enzyme activity.

Cell-Based Phenotypic Assays: These assays measure a more complex cellular outcome, such as cell viability, apoptosis, or the activation of a specific signaling pathway, without a priori knowledge of the direct molecular target. acs.org For instance, if the compound shows anti-proliferative effects on cancer cells, an HTS campaign could screen for other compounds with similar effects. nih.gov

Biophysical Assays: Techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be adapted to a higher-throughput format to screen for molecules that directly bind to a target protein and either compete with or enhance the binding of this compound. acs.org

The development of such assays would accelerate the discovery of novel biochemical modulators, potentially leading to new therapeutic agents or research tools. nih.gov

Interactive Table of High-Throughput Screening Assay Types | Assay Type | Principle | Typical Application | Example | | :--- | :--- | :--- | :--- | | Enzyme Activity Assay | Measures the rate of an enzyme-catalyzed reaction, often via a change in fluorescence, luminescence, or absorbance. | Screening for enzyme inhibitors or activators. | Measuring H+,K+-ATPase activity to find proton pump inhibitors. nih.gov | | Cell Viability Assay | Quantifies the number of living cells in a population, often by measuring ATP content or metabolic activity. | Screening for cytotoxic or cytoprotective compounds. | An ATP content assay to find anti-cryptococcal agents. nih.gov | | Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific promoter or response element. | Screening for modulators of a specific signaling pathway. | BRET assays to study GPCR dynamics and discover new modulators. acs.org | | Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent molecule binds to a larger protein. | Screening for compounds that disrupt or enhance protein-ligand or protein-protein interactions. acs.org | | Quantitative Structure–Activity Relationship (QSAR) | A computational method that correlates the chemical structure of molecules with their biological activity to predict the activity of new compounds. | In silico screening of large virtual libraries to prioritize compounds for experimental testing. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.